9-フェニルアクリジン

概要

説明

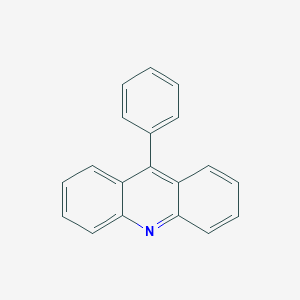

9-Phenylacridine is an organic compound with the chemical formula C19H13N. It is a derivative of acridine, characterized by the presence of a phenyl group at the ninth position of the acridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique structural and chemical properties .

科学的研究の応用

Anticancer Activity

9-Phenylacridine has been extensively studied for its anticancer properties across various human cancer cell lines. Research indicates that ACPH exhibits cytotoxic effects against several types of cancer, including melanoma, breast cancer, and lung cancer.

Additional Therapeutic Applications

Beyond its anticancer properties, 9-phenylacridine has shown promise in other therapeutic areas:

- Antiviral and Antiparasitic Activities :

- Photochemical Applications :

Case Study 1: Inhibition of PARP-1

In a study conducted by Karmakar et al., the binding interactions between ACPH and human PARP-1 were analyzed through molecular dynamics simulations. The results indicated that ACPH effectively stabilizes the PARP-1 complex, enhancing its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antitumor Efficacy

A critical review highlighted the anti-tumor efficacy of various acridine derivatives, including ACPH. The review detailed experiments where ACPH was tested against multiple cancer cell lines, showing superior cytotoxicity compared to standard chemotherapeutics .

Data Summary

The following table summarizes key findings related to the applications of 9-phenylacridine:

作用機序

Target of Action

The primary target of 9-Phenylacridine is DNA . Acridine derivatives, including 9-Phenylacridine, are known for their ability to intercalate into double-stranded DNA . This interaction with DNA is a key aspect of their biological activity.

Mode of Action

9-Phenylacridine interacts with its target, DNA, through a process known as intercalation . This involves the planar acridine molecule inserting itself between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix . This eventually causes the helical structure of the DNA to unwind .

Biochemical Pathways

The intercalation of 9-Phenylacridine into DNA can affect various biochemical pathways. The unwinding of the DNA helix can disrupt normal DNA processes, such as replication and transcription . This disruption can lead to cell death, which is why acridine derivatives are often used in the development of anticancer medications .

Pharmacokinetics

The pharmacokinetics of 9-Phenylacridine, like other acridine derivatives, involves the balancing of absorption, distribution, metabolism, and excretion (ADME) for proper action . It’s important to note that many acridines bind to plasma proteins, so the free drug levels can strongly differ from the total ones . For treatment of CNS tumors or neurodegenerative diseases, the ability of acridines to penetrate the blood-brain barrier is important .

Result of Action

The result of 9-Phenylacridine’s action is largely dependent on its interaction with DNA. By intercalating into the DNA structure and disrupting normal DNA processes, 9-Phenylacridine can induce cell death . This makes it a potential candidate for use in cancer treatment .

Action Environment

The action, efficacy, and stability of 9-Phenylacridine can be influenced by various environmental factors. For instance, the presence of electron-withdrawing groups can decrease the stability of the compound

生化学分析

Biochemical Properties

This involves the insertion of the planar 9-Phenylacridine molecule between the base pairs of the DNA double helix, which can influence the function of enzymes and proteins that interact with DNA .

Cellular Effects

In cellular contexts, 9-Phenylacridine has been found to exhibit photosensitizing properties, particularly in A375 melanoma cells . When these cells are exposed to ultraviolet A (UVA) radiation, 9-Phenylacridine can enhance the production of reactive oxygen species (ROS), leading to DNA damage and apoptosis .

Molecular Mechanism

The molecular mechanism of 9-Phenylacridine primarily involves its interaction with DNA. Its planar structure allows it to intercalate into the DNA double helix, which can disrupt the normal functioning of the DNA and associated enzymes . This can lead to changes in gene expression and potentially contribute to its anticancer activity .

Temporal Effects in Laboratory Settings

The effects of 9-Phenylacridine can vary over time in laboratory settings. For instance, it has been shown that the viscosity of the solution can influence the deactivation pathway of the initially populated S1 (ππ*) state of 9-Phenylacridine . In low-viscosity solutions, the single bond at the C9 position can twist after photo-excitation, leading to efficient intersystem crossing. This process is suppressed in high-viscosity solutions, resulting in a higher internal conversion (IC) yield .

Dosage Effects in Animal Models

While specific studies on the dosage effects of 9-Phenylacridine in animal models are limited, it has been found to exhibit anticancer activity in both cell lines and in vivo animal models

Transport and Distribution

Given its planar structure and ability to intercalate into DNA, it is likely that it can diffuse across cell membranes and distribute throughout the cell .

Subcellular Localization

Given its ability to intercalate into DNA, it is likely that it localizes to the nucleus where the majority of the cell’s DNA is located .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenylacridine can be achieved through several methods. One common approach involves the ortho-lithiation–cyclization sequence. This method starts with the ortho-lithiation of pivaloylaniline, followed by cyclization under acidic conditions. The reaction typically involves the use of concentrated hydrochloric acid in glacial acetic acid at elevated temperatures (around 90°C), yielding 9-Phenylacridine in high yields (91-92%) .

Industrial Production Methods: Industrial production of 9-Phenylacridine often involves similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, ensuring the compound’s purity and consistency. The use of automated reactors and precise control of reaction conditions are common practices in industrial settings .

化学反応の分析

Types of Reactions: 9-Phenylacridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acridone derivatives.

Reduction: Reduction reactions can convert it to acridane derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

Oxidation: Acridone derivatives.

Reduction: Acridane derivatives.

Substitution: Various substituted acridines depending on the reagents used.

類似化合物との比較

Acridine: The parent compound of 9-Phenylacridine, known for its fluorescent properties and use in dye synthesis.

Acridone: An oxidized form of acridine with a carbonyl group at the ninth position.

Acridane: A reduced form of acridine, though less stable and rarely used.

Uniqueness of 9-Phenylacridine: 9-Phenylacridine stands out due to the presence of the phenyl group, which enhances its chemical stability and reactivity. This modification allows for a broader range of applications, particularly in photochemistry and medicinal chemistry .

生物活性

9-Phenylacridine (ACPH) is a derivative of acridine that has garnered attention for its potential as an anticancer agent. This compound has shown promising biological activity, particularly in inducing apoptosis in various cancer cell lines. This article provides a detailed overview of the biological activity of 9-phenylacridine, including its mechanisms of action, effects on cancer cells, and potential therapeutic applications.

The biological activity of 9-phenylacridine primarily revolves around its ability to interact with DNA and induce apoptosis in cancerous cells. Key mechanisms include:

- DNA Intercalation : ACPH has been shown to intercalate into DNA, disrupting normal cellular functions and leading to cell cycle arrest at the G2/M phase. This is crucial for its anticancer properties as it prevents the replication of cancer cells .

- Apoptosis Induction : Treatment with ACPH results in mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential. This triggers the release of cytochrome c into the cytosol, activating caspase pathways (specifically caspase 3), which are essential for apoptosis .

- Reactive Oxygen Species (ROS) Generation : ACPH enhances intracellular ROS levels, contributing to oxidative stress that can lead to cell death. This mechanism is particularly relevant in the context of photodynamic therapy, where ACPH sensitizes cells to UVA-induced damage .

Antitumor Activity

Research has demonstrated that 9-phenylacridine exhibits significant antitumor activity against various cancer cell lines:

- Cell Lines Tested : In vitro studies have shown that ACPH is effective against A375 melanoma and HeLa cervical cancer cells, with greater sensitivity compared to normal human lymphocytes and Chinese hamster V79 cells .

- In Vivo Studies : In animal models, ACPH treatment has led to a notable regression in tumor volume, indicating its potential efficacy as a chemotherapeutic agent .

Summary of Antitumor Activity

| Cell Line | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| A375 | < 10 | DNA intercalation, apoptosis induction | Sensitive to UVA sensitization |

| HeLa | < 15 | Mitochondrial dysfunction | Effective in reducing tumor volume |

| Normal Cells | > 20 | Low toxicity | Selective targeting of cancer cells |

Case Studies

Several studies have highlighted the effectiveness of 9-phenylacridine in different contexts:

- Induction of Apoptosis : A study demonstrated that ACPH treatment resulted in significant apoptosis in A375 cells through mitochondrial pathways. The upregulation of pro-apoptotic proteins like Bax and the activation of caspases were key findings .

- Photodynamic Therapy : Another research highlighted ACPH's role as a photosensitizer. When combined with UVA radiation, ACPH significantly increased DNA damage and cell death in A375 melanoma cells, showcasing its potential application in photodynamic therapy .

- Molecular Modelling Studies : Computational studies have suggested that 9-phenylacridine can act as an inhibitor of topoisomerase enzymes, further substantiating its role as an anticancer agent by preventing DNA unwinding during replication .

特性

IUPAC Name |

9-phenylacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRFEWTWIPAXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870669 | |

| Record name | Acridine, 9-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-56-2 | |

| Record name | 9-Phenylacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridine, 9-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 602-56-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridine, 9-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acridine, 9-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-phenylacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 9-Phenylacridine interacts with DNA primarily through non-electrostatic interactions, including hydrogen bonding and van der Waals forces. [] This binding can lead to enhanced DNA damage upon exposure to UVA radiation, ultimately inducing cell death through apoptosis. [] Additionally, 9-phenylacridine can be reduced to its semiquinone radical form upon UV irradiation in the presence of methanol. [, ] This process may involve nucleophilic addition of methanol to the acridinium cation, followed by photoinduced heterolysis and hydride transfer. []

A: * Molecular Formula: C19H13N []* Molecular Weight: 255.31 g/mol * Spectroscopic Data: * NMR: The 1H NMR spectrum shows characteristic signals for aromatic protons. [, ] * Raman: Surface-enhanced Raman spectroscopy reveals shifts in frequency and intensity of 9-phenylacridine bands upon adsorption onto silver sol, suggesting interaction via the nitrogen lone pair electrons. []

A: While 9-phenylacridine itself might not be a widely recognized catalyst, its derivatives, particularly acridinium salts, have been investigated for photocatalytic applications, particularly in hydrogen production. [, ]

A: Yes, computational methods like second moment analysis have been employed to understand the electron spin resonance spectra of 9-phenylacridine radicals generated upon UV irradiation. [, ] Additionally, quantum chemical calculations have been used to study the excited state dynamics of 9-phenylacridine, elucidating the impact of viscosity on its deactivation pathways. []

A: Introducing halogen substituents, particularly chlorine and bromine, into the 9-phenylacridine structure has been shown to enhance its corrosion inhibition properties on mild steel in acidic environments. [] Furthermore, the addition of a 2-phenylalkyl group at the 10-position, forming 9-phenyl-10-(2-phenylalkyl)acridinium bromide, led to improved antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the parent 9-phenylacridine. [, ]

A: While specific stability studies haven't been extensively detailed in the provided literature, the formation of 9-phenylacridine hydrochloride suggests the compound can be protonated, potentially impacting its stability and formulation strategies. []

A: Limited information is available on the PK/PD of 9-phenylacridine. One study demonstrated the direct detection of 9-phenylacridine in mice kidney tissues after intravenous administration, showcasing its ability to distribute to tissues. []

A: 9-Phenylacridine has shown promising in vitro anticancer activity against B16 melanoma cells when combined with UVA exposure. [] Additionally, its derivative, 9-phenyl-10-(2-phenylalkyl)acridinium bromide, demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli in vitro. [, ] In vivo efficacy data are limited but promising for drug delivery applications. []

A: While specific drug delivery strategies are not outlined in the provided research, the successful detection of 9-phenylacridine in mouse kidney tissues after intravenous injection suggests potential for targeted delivery approaches. []

A: Various analytical techniques have been employed to study 9-phenylacridine, including:* Surface-Enhanced Raman Spectroscopy (SERS): Used to investigate the adsorption behavior of 9-phenylacridine on silver sol. []* Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized to elucidate the structure and characterize synthesized derivatives. [, ] * Electron Spin Resonance (ESR) Spectroscopy: Employed to study the geometry and electron exchange reactions of 9-phenylacridine radicals. [, ]* Laser Desorption/Single Photon Ionization Mass Spectrometry (LD/SPI-MS): Utilized for the direct detection and quantification of 9-phenylacridine in biological tissues. []

ANone: The provided research does not delve into the environmental impact and degradation pathways of 9-phenylacridine. Given its structural similarity to other acridine derivatives, further investigation into its ecotoxicological profile and potential persistence in the environment is warranted.

A: While specific historical milestones are not explicitly outlined, the provided research highlights the evolution of understanding regarding 9-phenylacridine's photochemical behavior [, , , , ] and its interactions with other molecules. [, , , , ]

ANone: The research on 9-phenylacridine spans several disciplines, including:

- Organic Chemistry: Synthesis of novel derivatives and exploration of reaction mechanisms. [, , , , , , , , , , , , ]

- Photochemistry: Understanding photoinduced reactions and excited state dynamics. [, , , , ]

- Spectroscopy: Utilizing various spectroscopic techniques for structural characterization and analysis. [, , , , , , ]

- Materials Science: Investigating potential applications in corrosion inhibition. []

- Biochemistry & Pharmacology: Exploring interactions with DNA and potential anticancer and antibacterial activities. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。